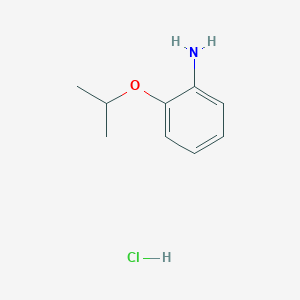

2-Isopropoxyaniline hydrochloride

Descripción

Contextual Significance within Aromatic Amine Chemistry

Aromatic amines are a fundamental class of organic compounds characterized by an amino group attached to an aromatic ring. They are widely utilized in the production of dyes, polymers, pharmaceuticals, and agrochemicals. Within this broad family, 2-isopropoxyaniline (B1215334) hydrochloride holds a specific niche. The presence of the isopropoxy group at the ortho position to the amine group influences the compound's electronic properties and reactivity. This steric and electronic influence can be strategically exploited in various chemical transformations.

The isopropoxy group, being an electron-donating group, can affect the basicity of the amine and the regioselectivity of electrophilic substitution reactions on the aromatic ring. The hydrochloride salt formation protonates the amino group, rendering it less susceptible to oxidation and modifying its reactivity in subsequent synthetic steps. This protection can be reversed by treatment with a base, allowing for the controlled release and reaction of the free amine.

Role as a Precursor and Synthetic Intermediate

The primary significance of 2-isopropoxyaniline hydrochloride in chemical research lies in its role as a precursor and a synthetic intermediate. It provides a scaffold upon which greater molecular complexity can be built. The amine functionality is a key reaction site, readily undergoing diazotization, acylation, alkylation, and condensation reactions to form a wide array of derivatives.

While specific, detailed research findings on the direct use of this compound are often embedded within broader synthetic pathways, its application can be inferred from established organic chemistry principles and the synthesis of related compounds. For instance, the synthesis of substituted anilines frequently involves the reduction of a corresponding nitroaromatic compound. Therefore, a plausible synthetic route to 2-isopropoxyaniline would involve the isopropylation of 2-nitrophenol, followed by the reduction of the nitro group to an amine. The resulting 2-isopropoxyaniline can then be treated with hydrochloric acid to yield the hydrochloride salt.

The utility of this compound as a building block is evident from its commercial availability as an intermediate for medicinal chemistry and materials science research. bldpharm.combldpharm.com It serves as a starting material for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. The strategic placement of the isopropoxy and amino groups allows for the construction of diverse molecular architectures with potential biological or material properties. For example, similar aniline (B41778) derivatives are crucial in the synthesis of kinase inhibitors and other targeted therapeutics.

Interactive Data Table: Properties of 2-Isopropoxyaniline and its Hydrochloride Salt

| Property | 2-Isopropoxyaniline | This compound |

| Chemical Formula | C9H13NO americanelements.com | C9H14ClNO nih.gov |

| Molecular Weight | 151.21 g/mol americanelements.com | 187.66 g/mol |

| CAS Number | 29026-74-2 americanelements.com | 748771-95-1 |

| Synonyms | o-Isopropoxyaniline, 2-(1-Methylethoxy)benzenamine americanelements.com | 2-propan-2-yloxyaniline;hydrochloride |

| Appearance | Data not available | Data not available |

| Boiling Point | 242 °C at 760 mmHg americanelements.com | Data not available |

| Flash Point | 100.6 °C americanelements.com | Data not available |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-propan-2-yloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(2)11-9-6-4-3-5-8(9)10;/h3-7H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNHHPXYKGNPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isopropoxyaniline Hydrochloride and Its Functionalized Congeners

Established Synthetic Pathways for 2-Isopropoxyaniline (B1215334)

The formation of 2-isopropoxyaniline is primarily achieved through two main strategies: the reduction of a nitro aromatic precursor or the alkylation of a phenolic precursor.

Reduction of Nitro Aromatic Precursors

A common and effective method for synthesizing 2-isopropoxyaniline involves the reduction of 2-isopropoxynitrobenzene. This transformation is a standard procedure in aromatic chemistry. The nitro group, being strongly electron-withdrawing, is readily reduced to an amino group.

A typical procedure involves the catalytic hydrogenation of 2-isopropoxynitrobenzene. This is often carried out using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The reaction is typically performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297).

Alternatively, chemical reduction methods can be employed. A classic approach is the use of a metal and acid combination, such as iron filings in the presence of a mineral acid like hydrochloric acid. This method, while effective, can sometimes require harsher conditions and more extensive workup procedures compared to catalytic hydrogenation.

A patent describes a process where a substituted nitro compound is reduced to the corresponding aniline (B41778). google.com For instance, a khaki-colored solid was dissolved in dioxane, and after a series of steps including reflux and extraction, a reddish-brown solid was obtained with a high yield. google.com

Alkylation Strategies for Phenolic Precursors

Another well-established route to 2-isopropoxyaniline is the alkylation of 2-aminophenol (B121084). wikipedia.org This method involves the introduction of an isopropyl group onto the oxygen atom of the phenolic hydroxyl group.

A general strategy for the selective O-alkylation of aminophenols involves a three-step process:

Protection of the amino group: The amino group of 2-aminophenol is first protected to prevent N-alkylation. A common protecting group is the benzaldehyde (B42025) group, forming a Schiff base (N-benzylideneaminophenol). researchgate.netresearchgate.net This reaction can be carried out in methanol (B129727) and often proceeds in high yield without the need for a catalyst. researchgate.net

Alkylation of the hydroxyl group: The protected aminophenol is then treated with an isopropylating agent, such as isopropyl bromide or isopropyl chloride, in the presence of a base like potassium carbonate. researchgate.net The reaction is typically refluxed in a solvent like acetone. researchgate.net

Deprotection of the amino group: The protecting group is subsequently removed by hydrolysis, often with an acidic solution like hydrochloric acid, to yield the desired 2-isopropoxyaniline. researchgate.netresearchgate.net

This selective alkylation strategy is advantageous as it avoids the formation of a mixture of O- and N-alkylated products, which can be challenging to separate. researchgate.net

Table 1: Comparison of Synthetic Pathways to 2-Isopropoxyaniline

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reduction | 2-Isopropoxynitrobenzene | H₂, Pd/C or Fe/HCl | Often high yielding, direct conversion. | Nitro precursors may not be readily available. |

| Alkylation | 2-Aminophenol | Isopropyl halide, Base, Protecting agent | Utilizes readily available starting materials. | Requires protection/deprotection steps. |

Conversion to 2-Isopropoxyaniline Hydrochloride via Salt Formation

Once 2-isopropoxyaniline free base is synthesized, it is often converted to its hydrochloride salt for improved stability and handling. chemicalbook.comchemicalbook.comclearsynth.com This is a straightforward acid-base reaction.

The process typically involves dissolving the 2-isopropoxyaniline in a suitable organic solvent, such as diethyl ether or ethanol. A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added. The this compound, being a salt, is generally less soluble in nonpolar organic solvents and will precipitate out of the solution. The solid salt can then be isolated by filtration, washed with a small amount of cold solvent, and dried.

For example, a solution of an amine in diethyl ether can be treated with a solution of HCl in diethyl ether, leading to the precipitation of the hydrochloride salt. rsc.org

Advanced Synthetic Approaches to Functionalized 2-Isopropoxyaniline Derivatives

The core structure of 2-isopropoxyaniline can be further modified to introduce various functional groups, leading to a diverse range of derivatives with potentially unique properties.

Synthesis of Halogenated Isopropoxyanilines

Halogenated isopropoxyanilines are an important class of derivatives. The introduction of halogen atoms can significantly alter the electronic properties and reactivity of the aromatic ring, making them valuable intermediates in cross-coupling reactions. nih.gov

One approach to synthesizing halogenated 2-isopropoxyanilines involves starting with a halogenated precursor. For instance, a fluorinated analog, 3-fluoro-4-isopropoxyaniline, can be synthesized from 3-fluoroaniline. The synthesis involves the nitration of 3-fluoroaniline, followed by reduction of the nitro group to an amine, and finally alkylation of the hydroxyl group with isopropyl bromide.

Another strategy involves the direct halogenation of an aniline derivative. While specific examples for 2-isopropoxyaniline are not detailed, general methods for the halogenation of anilines are well-established and could be adapted.

Derivatization via Coupling Reactions

The amino group of 2-isopropoxyaniline provides a handle for a variety of coupling reactions to form more complex molecules. These reactions are fundamental in medicinal chemistry and materials science for building molecular complexity.

One common derivatization is the formation of amides and sulfonamides. For example, 2-(trifluoromethyl)benzenesulfonyl chloride can be reacted with various anilines to produce the corresponding sulfonamides in excellent yields. mdpi.com This type of reaction could be applied to 2-isopropoxyaniline to generate novel sulfonamide derivatives.

Furthermore, the amino group can be used in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides or pseudohalides. While specific examples involving 2-isopropoxyaniline are not prevalent in the provided context, the general utility of anilines in these reactions is widely recognized.

Preparation of Hydrazine (B178648) Derivatives

The synthesis of hydrazine derivatives from 2-isopropoxyaniline, particularly the formation of 2-isopropoxyphenylhydrazine hydrochloride, is a critical process for creating intermediates used in further organic synthesis. The primary and most established method for converting aromatic primary amines, such as 2-isopropoxyaniline, into their corresponding hydrazine derivatives involves a two-step sequence: diazotization followed by reduction. lumenlearning.com This classical approach remains a cornerstone in synthetic organic chemistry for accessing arylhydrazines.

The process begins with the diazotization of the primary aromatic amine. organic-chemistry.org In this step, 2-isopropoxyaniline is treated with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). google.combyjus.com This reaction is conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. lumenlearning.comgoogle.com The product of this initial step is the 2-isopropoxybenzenediazonium chloride salt. These diazonium salts are versatile intermediates in organic chemistry. organic-chemistry.orgbyjus.com

The second step involves the reduction of the intermediate diazonium salt to form the desired hydrazine derivative. lumenlearning.com Various reducing agents can be employed for this transformation. A common and effective reagent for this purpose is sodium metabisulfite (B1197395) (Na₂S₂O₅) or stannous chloride (SnCl₂). google.combyjus.com The reduction is carefully controlled, often by adjusting the pH and temperature, to selectively produce the hydrazine. For instance, in a process analogous to the synthesis of 2-tolylhydrazine hydrochloride, the reduction can be carried out at a controlled temperature of 15-25°C and a pH of 7-9. google.com

Following the reduction, an acidic workup is typically performed. The reaction mixture is subjected to hydrolysis under the action of hydrochloric acid, which leads to the formation of the final product, 2-isopropoxyphenylhydrazine, isolated as its hydrochloride salt. google.com The hydrochloride salt is often preferred due to its increased stability compared to the free base.

Step 1: Diazotization 2-Isopropoxyaniline is dissolved in hydrochloric acid and cooled. An aqueous solution of sodium nitrite is added slowly to form 2-isopropoxybenzenediazonium chloride.

Step 2: Reduction The diazonium salt solution is then treated with a reducing agent, such as sodium metabisulfite, under controlled temperature and pH.

Step 3: Hydrolysis and Isolation The resulting mixture is hydrolyzed with hydrochloric acid to yield 2-isopropoxyphenylhydrazine hydrochloride, which can be isolated through crystallization.

Detailed research findings for analogous syntheses provide a clear framework for this transformation. For example, the preparation of 2-tolylhydrazine hydrochloride from o-toluidine (B26562) follows these exact steps, demonstrating the robustness of this methodology for substituted anilines. google.com

The table below outlines the general conditions and reagents used in the synthesis of arylhydrazine hydrochlorides from anilines, based on established procedures.

Table 1: Synthetic Parameters for the Preparation of Arylhydrazine Hydrochlorides

| Step | Reagents & Solvents | Reaction Conditions | Intermediate/Product |

|---|---|---|---|

| Diazotization | Aniline derivative (e.g., 2-isopropoxyaniline), Hydrochloric acid (HCl), Sodium nitrite (NaNO₂) | Temperature: 0–5 °C | Arenediazonium chloride |

| Reduction | Arenediazonium chloride, Sodium metabisulfite (Na₂S₂O₅) or Stannous chloride (SnCl₂) | Temperature: 15–25 °C, pH: 7–9 | Arylhydrazine intermediate |

| Hydrolysis | Hydrochloric acid (HCl) | Heating may be required | Arylhydrazine hydrochloride |

This synthetic methodology is not limited to 2-isopropoxyaniline but is broadly applicable for producing a variety of functionalized congeners. By starting with differently substituted anilines, a diverse library of arylhydrazines can be synthesized. For instance, the presence of other functional groups on the aromatic ring, such as halogens (e.g., chloro, bromo) or other alkyl or alkoxy groups, is generally well-tolerated under these reaction conditions, allowing for the preparation of a wide range of functionalized hydrazine derivatives. google.comresearchgate.net

Elucidation of Reaction Mechanisms Involving 2 Isopropoxyaniline Hydrochloride

Mechanistic Pathways in Derivatization Reactions

Derivatization of 2-isopropoxyaniline (B1215334) hydrochloride primarily involves reactions targeting the nucleophilic amino group or the activated aromatic ring.

The amino group (-NH₂) of 2-isopropoxyaniline is a potent nucleophile, readily participating in substitution reactions with various electrophiles. In its hydrochloride form, the amine is protonated to an anilinium ion (-NH₃⁺), which is not nucleophilic. Therefore, for the amino group to react, it must be deprotonated, typically by adding a base. The lone pair of electrons on the nitrogen atom can then attack an electron-deficient center.

A common derivatization is acylation, where the amino group reacts with acyl chlorides or anhydrides to form amides. nih.gov This transformation is a nucleophilic acyl substitution. The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., chloride) to yield the stable amide product. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the liberated HCl and ensure the amino group remains in its reactive, deprotonated state.

Another class of reactions involves alkylation of the amino group, although this can be harder to control than acylation and may lead to over-alkylation.

The isopropoxy group can also be targeted for nucleophilic substitution, specifically at the isopropyl carbon. This would be a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the carbon atom, leading to the cleavage of the C-O bond and displacement of the phenoxide. quora.comlibretexts.org However, such reactions targeting the ether linkage require harsh conditions and are less common compared to reactions involving the amino group or the aromatic ring.

Table 1: Examples of Nucleophilic Substitution Reactions for Derivatization

| Reactant 1 | Reactant 2 (Electrophile) | Product | Reaction Type | Ref. |

|---|---|---|---|---|

| 2-Isopropoxyaniline | Acyl Chloride (R-COCl) | N-(2-isopropoxyphenyl)amide | Nucleophilic Acyl Substitution | nih.gov |

Note: 2-Isopropoxyaniline hydrochloride must be neutralized to its free base form for these reactions to proceed.

The benzene (B151609) ring of 2-isopropoxyaniline is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the amino (-NH₂) and the isopropoxy (-O-iPr). Both groups increase the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. byjus.com

The -NH₂ and -O-iPr groups are strong ortho, para-directors. libretexts.org The directing influence of these groups means that incoming electrophiles will preferentially substitute at the positions ortho and para to them. In 2-isopropoxyaniline, the positions are:

Position 6: ortho to the amino group and meta to the isopropoxy group.

Position 4: para to the amino group and meta to the isopropoxy group.

Position 3: meta to the amino group and ortho to the isopropoxy group.

Position 5: meta to both groups.

The amino group is generally a more powerful activating group than the isopropoxy group. Therefore, substitution is most likely to occur at the positions activated by the amino group, primarily the para position (position 4) due to less steric hindrance compared to the ortho position (position 6). libretexts.org However, the bulky isopropoxy group at position 2 provides significant steric hindrance, which can further favor substitution at the less hindered position 4.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. byjus.com It is important to note that under the strongly acidic conditions often used for nitration or sulfonation, the amino group will be protonated to the anilinium ion (-NH₃⁺). The anilinium ion is a deactivating, meta-directing group. byjus.com This dramatically changes the substitution pattern, directing incoming electrophiles to the meta position relative to the -NH₃⁺ group (position 5). To achieve ortho/para substitution in these cases, the amino group is often protected, for instance, by acylation to form an amide. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions. libretexts.org

Role of Acid-Base Equilibria in Reaction Progression

The hydrochloride salt form of 2-isopropoxyaniline introduces critical acid-base equilibria that govern its reactivity. In solution, an equilibrium exists between the protonated anilinium ion and the neutral free amine. libretexts.org

C₉H₁₂NO-H⁺ + H₂O ⇌ C₉H₁₂NO + H₃O⁺

The position of this equilibrium, determined by the pKa of the anilinium ion and the pH of the solution, is fundamental to the reaction's progression. libretexts.orgbu.edu

Nucleophilic Reactions: As discussed, the amino group is only nucleophilic in its free base form. To perform reactions like acylation or alkylation on the nitrogen, the equilibrium must be shifted to the right. This is typically achieved by adding a base (e.g., triethylamine, pyridine, or an inorganic base like sodium carbonate) to the reaction mixture. The base neutralizes the acid, deprotonating the anilinium ion and allowing it to participate in nucleophilic attack. pharmacy180.com

Electrophilic Aromatic Substitution: The acid-base equilibrium significantly impacts the outcome of EAS reactions. In strongly acidic media, the equilibrium lies to the left, with the majority of the compound existing as the anilinium ion. This deactivates the ring and directs substitution to the meta position. byjus.com In neutral or basic conditions, the free amine is the dominant species, leading to a highly activated ring and ortho, para-directing effects. The choice of reaction conditions (i.e., pH) is therefore a powerful tool to control the regioselectivity of electrophilic substitution.

The strength of an acid or base is quantified by its equilibrium constant (Ka or Kb). bu.edu The relationship pKa + pKb = pKw dictates the strength of a conjugate acid-base pair. libretexts.org For substituted anilines, the pKa value indicates the acidity of the anilinium ion and thus the ease of deprotonation to the reactive free amine.

Kinetic Studies of Reaction Rates and Selectivity

Kinetic studies provide quantitative insight into reaction rates and the factors influencing selectivity. For reactions involving this compound, kinetics would focus on how reaction conditions affect the rate of product formation.

A general rate law for a bimolecular reaction, such as the acylation of 2-isopropoxyaniline (Amine) with an acyl chloride (AC), would be:

Rate = k[Amine][AC]

Here, [Amine] refers to the concentration of the deprotonated 2-isopropoxyaniline. Because the concentration of the free amine depends on the pH, the observed reaction rate (k_obs) will be pH-dependent.

Kinetic studies on the reactions of substituted anilines have shown that the reaction often proceeds through the formation of a complex in a fast equilibrium step, followed by a slower, rate-determining step. rsc.org The observed rate constant can be related to the equilibrium constant for complex formation (K) and the rate constant for its decomposition (k₂).

Table 2: Hypothetical Kinetic Parameters for Aniline (B41778) Derivatization

| Reaction Step | Parameter | Description | Influencing Factors |

|---|---|---|---|

| Amine Deprotonation | K_eq | Equilibrium constant for the deprotonation of the anilinium ion. | pH of the solution, pKa of the anilinium ion. |

| Complex Formation | K | Equilibrium constant for the formation of an intermediate complex between the amine and the electrophile. | Solvent, temperature, structure of reactants. |

This table represents a general model for kinetic studies on aniline derivatives based on published research on related compounds. rsc.orgnih.gov

The electronic properties of the substituents on the aniline ring significantly influence reaction rates. The electron-donating isopropoxy and amino groups in 2-isopropoxyaniline increase the nucleophilicity of the nitrogen atom and the electron density of the aromatic ring, generally leading to faster reaction rates compared to unsubstituted aniline in both nucleophilic and electrophilic substitution reactions (under appropriate pH conditions).

Strategic Applications of 2 Isopropoxyaniline Hydrochloride in Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

2-Isopropoxyaniline (B1215334) hydrochloride serves as a fundamental building block in the synthesis of more complex molecules. The presence of both an amino group and an isopropoxy group allows for a wide range of chemical transformations. The amino group can be readily diazotized and subsequently coupled with various aromatic compounds, or it can participate in condensation and cyclization reactions. The isopropoxy group, while relatively stable, can influence the electronic properties of the aromatic ring and provide steric bulk, directing the course of chemical reactions. This dual functionality makes it a valuable starting material for constructing intricate molecular architectures. For instance, derivatives of 2-vinylaniline, a related compound, are prized for their ability to construct a variety of nitrogen-containing heterocyclic compounds due to the dual reactivity of the amino and vinyl groups.

Precursor in Heterocyclic Synthesis

The structure of 2-isopropoxyaniline hydrochloride is well-suited for the synthesis of heterocyclic compounds. The amino group can react with various functional groups to form nitrogen-containing rings. For example, it can be a key component in the synthesis of benzimidazole (B57391) derivatives. The general synthetic route for 2-benzylbenzimidazole opioids, known as nitazenes, involves the reaction of a substituted o-phenylenediamine (B120857) with a substituted phenylacetic acid or its derivative. While not a direct reaction of this compound, this illustrates the utility of ortho-substituted anilines in forming such heterocyclic systems.

Application in the Synthesis of Specific Compound Classes

Synthesis of Azo Dyes and Related Chromophores

A primary application of this compound is in the synthesis of azo dyes. nih.gov The process typically involves the diazotization of the amino group on the this compound molecule. sphinxsai.comyoutube.com This is achieved by reacting it with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). sphinxsai.comyoutube.comnih.gov The resulting diazonium salt is a highly reactive electrophile.

This diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound. nih.gov The azo group (-N=N-) acts as a chromophore, imparting color to the molecule. The specific color of the resulting dye is influenced by the electronic nature of the substituents on both aromatic rings. The isopropoxy group in the 2-isopropoxyaniline moiety can modulate the color of the dye.

| Reaction Step | Reagents | Conditions |

| Diazotization | Sodium nitrite, Hydrochloric acid | 0-5 °C |

| Azo Coupling | Electron-rich aromatic compound (e.g., phenol, aniline) | Varies depending on coupling partner |

Intermediates for Agrochemical Compounds (e.g., Oxadiazon)

This compound is a crucial intermediate in the synthesis of certain agrochemical compounds, most notably the herbicide Oxadiazon. nih.gov The synthesis of Oxadiazon involves the reaction of 2,4-dichloro-5-isopropoxyaniline (B1580495) with a reagent that provides the oxadiazole ring structure. google.com The 2,4-dichloro-5-isopropoxyaniline itself is synthesized from 2,4-dichloro-5-isopropoxy nitrobenzene (B124822) through a reduction reaction. google.com This highlights the importance of the substituted aniline structure, which is a derivative of 2-isopropoxyaniline, in the production of this widely used herbicide.

Precursors for Opioid Ligand Synthesis (Nitazenes)

This compound serves as a precursor in the synthesis of a class of potent synthetic opioids known as nitazenes. nih.govresearchgate.net These 2-benzylbenzimidazole derivatives have gained notoriety as new psychoactive substances. nih.govnih.gov The synthesis of nitazene (B13437292) analogs often involves the construction of a benzimidazole core. A key step in this process is the reaction of a substituted o-phenylenediamine with a substituted benzyl (B1604629) derivative. caymanchem.com While the specific starting material may vary, the synthesis of nitazenes with an isopropoxy substituent would logically utilize a precursor derived from 2-isopropoxyaniline. For example, the synthesis of protonitazene, which has a propoxy group, follows a similar synthetic logic. ohio.gov The general structure of nitazenes highlights the importance of substituted anilines in their synthesis. nih.gov

| Nitazene Analog | Precursor Relationship to 2-Isopropoxyaniline |

| Isotonitazene | Analogous structure with an ethoxy group instead of isopropoxy. |

| Protonitazene | Contains a propoxy group, demonstrating the use of alkoxy-substituted anilines. |

Development of Tubulin Polymerization Inhibitors

Derivatives of 2-isopropoxyaniline are being investigated for their potential as tubulin polymerization inhibitors, a class of compounds with significant applications in cancer therapy. nih.govmdpi.com Tubulin is a protein that polymerizes to form microtubules, which are essential for cell division. Inhibiting this process can lead to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com The general approach involves designing molecules that can bind to the colchicine (B1669291) binding site on tubulin. nih.gov While specific compounds directly using the this compound structure are not extensively detailed in the provided results, the development of anilino-based compounds as tubulin inhibitors is a significant area of research. mdpi.com For instance, 2-anilino triazolopyrimidines have shown potent activity as tubulin polymerization inhibitors. mdpi.com The isopropoxy group could be incorporated into such scaffolds to modulate their binding affinity and pharmacological properties.

| Compound Class | Mechanism of Action | Therapeutic Target |

| 2-Anilino Triazolopyrimidines | Inhibition of tubulin polymerization | Cancer |

| Arylthioindoles | Tubulin inhibition | Cancer |

| Quinoline-indole derivatives | Inhibition of tubulin polymerization | Cancer |

Inhibitors of Mutant Isocitrate Dehydrogenase 1 (IDH1)

The strategic application of this compound is notable in the synthesis of novel inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in the IDH1 enzyme are a significant driver in various cancers, including acute myeloid leukemia (AML) and gliomas. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. The development of small molecule inhibitors that can selectively target these mutant enzymes is a key area of cancer research.

Detailed research has demonstrated the use of 2-isopropoxyaniline as a crucial building block in the creation of these specialized inhibitors. In the synthesis of certain potent IDH1 inhibitors, 2-isopropoxyaniline serves as a key starting material or intermediate. For instance, scientific literature describes a synthetic route where 2-isopropoxyaniline is utilized in the initial steps of constructing the core structure of the inhibitor molecule. epo.org One documented synthesis reports the use of this compound in a reaction that proceeds with a 66% yield over three steps, highlighting its efficiency as a reactant in forming the desired scaffold. epo.org

Furthermore, 2-isopropoxyaniline has been employed in the synthesis of 2H-1λ2-pyridin-2-one based inhibitors of mutant IDH1. nih.gov In a specific synthetic method, 2-isopropoxyaniline is introduced in the third step of a reaction sequence to produce a complex quinoline-dione derivative which acts as an inhibitor. nih.gov This particular application underscores the versatility of 2-isopropoxyaniline in constructing the complex heterocyclic systems often required for potent and selective inhibition of mutant IDH1.

| Reactant | Reaction Step | Product | Yield | Reference |

| This compound | Step 1 of a 3-step synthesis | Mutant IDH1 Inhibitor Scaffold | 66% (over 3 steps) | epo.org |

| 2-Isopropoxyaniline | Step 3 of Method 10 | 3-(4-(4-chlorophenyl)thiazol-2-yl)-1-(2-isopropoxyphenyl)-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | Not Specified | nih.gov |

Advanced Spectroscopic and Crystallographic Investigations of 2 Isopropoxyaniline Hydrochloride and Its Analogues

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the chemical analysis of 2-Isopropoxyaniline (B1215334) hydrochloride, providing a detailed picture of its molecular structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are indispensable tools in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. For 2-Isopropoxyaniline hydrochloride, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of the parent compound, 2-isopropoxyaniline, the isopropyl group gives rise to a characteristic septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃). The aromatic protons appear as a complex multiplet in the aromatic region of the spectrum. Upon formation of the hydrochloride salt, the signals corresponding to the protons on and near the ammonium (B1175870) group (-NH₃⁺) would be expected to shift downfield due to the electron-withdrawing effect of the positive charge.

The ¹³C NMR spectrum complements the ¹H NMR data. The carbon atoms of the isopropyl group are observed in the aliphatic region, while the six aromatic carbons appear at distinct chemical shifts, reflecting their different electronic environments due to the isopropoxy and amino substituents. The stereochemistry of related compounds can often be determined by analyzing long-range coupling constants. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2-Isopropoxyaniline Moiety Note: Data is based on typical values for alkoxyaniline derivatives. Actual spectra for the hydrochloride salt may show downfield shifts for nuclei near the ammonium group.

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

|---|---|---|---|

| Aromatic-H | ~6.7-7.2 | - | Multiple signals in the aromatic region corresponding to the four protons on the benzene (B151609) ring. |

| -NH₂ (or -NH₃⁺) | ~3.6 (broad s) | - | A broad singlet for the amine protons; expected to shift significantly downfield in the hydrochloride salt. |

| -O-CH(CH₃)₂ | ~4.5 (septet) | ~71 | The methine proton of the isopropyl group, split by the six adjacent methyl protons. |

| -O-CH(CH₃)₂ | ~1.3 (doublet) | ~22 | The six equivalent methyl protons of the isopropyl group, split by the single methine proton. |

| Aromatic C-O | - | ~146 | The aromatic carbon directly attached to the isopropoxy group. |

| Aromatic C-N | - | ~136 | The aromatic carbon directly attached to the amino group. |

| Aromatic C-H | - | ~114-122 | The four remaining aromatic carbons. |

Mass Spectrometry (LC-MS, UPLC-MS) for Molecular Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS or UPLC-MS), is a vital tool for confirming the molecular weight and identifying the fragmentation patterns of this compound. scispace.com In electrospray ionization (ESI) positive mode, the compound is expected to be detected as its protonated molecular ion [M+H]⁺. Given the molecular formula C₉H₁₃NO for the free base, the expected monoisotopic mass is 151.10 Da. nih.gov Therefore, the hydrochloride salt would exhibit a prominent ion at m/z 152.1 in the mass spectrum.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the parent ion. For ortho-substituted aniline (B41778) derivatives, characteristic fragmentation pathways often involve the substituents. researchgate.netnist.gov For 2-isopropoxyaniline, a common fragmentation would be the loss of the propene neutral molecule (42 Da) from the isopropyl group via a McLafferty-type rearrangement, or the loss of the entire isopropoxy group. These fragmentation patterns provide structural confirmation and can be used to distinguish it from its isomers. The use of ultra-high-performance liquid chromatography (UHPLC) provides enhanced sensitivity and resolution, which is particularly useful for analyzing complex mixtures or trace-level impurities. thermofisher.com

High-Performance Liquid Chromatography (HPLC) in Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for monitoring the progress of its synthesis. epa.gov Reversed-phase HPLC is typically employed for aniline and its derivatives. nih.govrsc.org

A typical HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). rsc.org Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a sample, from polar starting materials to less polar products. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs strongly in the UV region (typically around 254 nm or 280 nm). epa.govnih.gov This method allows for the quantification of the main compound and the detection of any impurities, such as starting materials, by-products, or degradation products, with high precision and sensitivity. turkjps.org

Table 2: Typical HPLC Conditions for Analysis of Aniline Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) nih.govsielc.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and a buffered aqueous solution (e.g., acetate (B1210297) or phosphate buffer) rsc.org |

| Flow Rate | 0.5 - 1.5 mL/min nih.govnih.gov |

| Detection | UV at 254 nm or 270-290 nm nih.govrsc.orgnih.gov |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) rsc.orgnih.gov |

| Application | Purity assessment, impurity profiling, and reaction monitoring epa.govturkjps.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into the crystalline structure of this compound.

Analysis of Crystalline Polymorphism and Hydration States

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. researchgate.net These different forms, known as polymorphs, can exhibit distinct physicochemical properties. In addition to anhydrous polymorphs, compounds can also form hydrates, where water molecules are incorporated into the crystal lattice. nih.gov

The study of polymorphism and hydration states is critical in pharmaceutical and materials science. X-ray Powder Diffraction (XRPD) is a key technique used to identify different crystalline forms. Each polymorph or hydrate (B1144303) will produce a unique diffraction pattern, acting as a fingerprint for that specific form. units.it For example, studies on ranitidine (B14927) hydrochloride have shown two distinct anhydrous polymorphs, each with a unique XRPD pattern. units.it Similarly, the transformation between anhydrate and hydrate forms in response to changes in humidity or temperature can be monitored by techniques like dynamic vapor sorption (DVS) and thermal analysis, often in conjunction with XRPD. nih.gov While specific studies on the polymorphism of this compound are not widely reported, the principles derived from analogues like other aniline hydrochlorides are directly applicable.

Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of a molecule is determined by the complex interplay of intermolecular interactions that hold the molecules together in a repeating lattice. mdpi.com In the case of this compound, the primary interactions are expected to be strong hydrogen bonds between the anilinium ion (Ar-NH₃⁺) and the chloride anion (Cl⁻).

Principles and Applications of Crystal Engineering

Crystal engineering is a burgeoning field of materials science and chemistry that focuses on the rational design and synthesis of crystalline solids with desired physical and chemical properties. rsc.orgijper.org This is achieved through a deep understanding and control of intermolecular interactions. rsc.orgijper.org By judiciously selecting molecular building blocks and controlling their assembly in the solid state, crystal engineers can influence properties such as solubility, melting point, stability, and even the reactivity of a substance. ijper.orgnih.gov The core principle of crystal engineering lies in the predictability and directionality of non-covalent interactions, which act as the "glue" holding molecules together in a crystal lattice.

The primary strategies employed in crystal engineering involve the use of robust and directional non-covalent interactions, such as hydrogen bonds and halogen bonds. These interactions, along with others like π-π stacking and van der Waals forces, guide the formation of specific, extended structures known as supramolecular synthons. These synthons are structural units within a crystal that can be considered as the building blocks of the entire crystal lattice. The ability to predict and utilize these synthons allows for a degree of control over the final crystal architecture.

Applications of crystal engineering are widespread and impact various fields, including pharmaceuticals, materials science, and electronics. mdpi.com In the pharmaceutical industry, for instance, modifying the crystal structure of an active pharmaceutical ingredient (API) through the formation of salts, co-crystals, or polymorphs can significantly enhance its solubility, bioavailability, and stability. mdpi.comijpsm.com

Design and Synthesis of Multi-component Crystalline Solids

The design and synthesis of multi-component crystalline solids, such as co-crystals and salts, represent a key application of crystal engineering principles. ijper.orgresearchgate.net This strategy is particularly valuable for modifying the physicochemical properties of a target molecule without altering its covalent structure. nih.gov For a compound like 2-isopropoxyaniline, forming its hydrochloride salt is a primary method to create a multi-component crystalline solid. The synthesis typically involves the reaction of the basic aniline derivative with hydrochloric acid.

The design of such multi-component systems relies on the predictable formation of intermolecular interactions between the constituent molecules. ijper.org In the case of this compound, the primary interaction is the ionic bond between the protonated anilinium cation (C₉H₁₄NO⁺) and the chloride anion (Cl⁻). This is further supported by a network of hydrogen bonds.

The synthesis of multi-component crystals can be achieved through various methods, including:

Solution-based methods: This involves dissolving the components in a suitable solvent and allowing the multi-component crystal to form upon evaporation or cooling. Solvent evaporation is a common technique where the removal of the solvent leads to the crystallization of the solid. ijpsm.com

Grinding techniques: Neat grinding (grinding the solid components together without any solvent) or liquid-assisted grinding (grinding with a small amount of liquid) can induce the formation of co-crystals and salts. mdpi.com

Slurry conversion: Stirring a suspension of the solid components in a solvent can lead to the formation of the most thermodynamically stable crystalline form. ijpsm.com

The table below summarizes the components of the specific hydrochloride salt discussed.

| Component 1 | Component 2 | Resulting Solid Form |

| 2-Isopropoxyaniline | Hydrochloric Acid | This compound |

Influence of Non-Covalent Interactions on Crystal Structure and Reactivity

Non-covalent interactions are the primary driving forces that dictate the three-dimensional arrangement of molecules in a crystal, thereby influencing its structure and, consequently, its reactivity. rsc.orgnih.gov In the case of this compound and its analogues, a variety of these interactions are expected to play a crucial role.

The most significant non-covalent interaction in anilinium chlorides is the hydrogen bond . The anilinium cation (R-NH₃⁺) is an excellent hydrogen bond donor, forming strong N-H···Cl⁻ hydrogen bonds with the chloride anion. nih.gov These interactions are fundamental in organizing the ions into specific motifs, such as chains or layers, within the crystal lattice. rsc.org

π-π Stacking: The aromatic rings of the aniline derivatives can interact with each other through π-π stacking. These interactions, while weaker than hydrogen bonds, can influence the orientation of the molecules within the crystal. rsc.org

C-H···π Interactions: The alkyl C-H groups of the isopropoxy substituent can interact with the electron-rich π-system of adjacent aromatic rings.

The interplay of these various non-covalent interactions determines the final crystal packing. For example, in substituted anilinium halides, the formation of layers or ribbons is a common structural motif, primarily dictated by the strong N-H···X⁻ (where X is a halide) hydrogen bonds. The substituents on the aniline ring can then influence the packing of these layers or ribbons through weaker interactions.

The table below provides a hypothetical summary of the types of non-covalent interactions that could be expected in the crystal structure of this compound, based on general principles observed in similar compounds.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Structure |

| Ionic Interaction | 2-Isopropoxyanilinium (C₉H₁₄NO⁺) | Chloride (Cl⁻) | Primary force holding the ions together. |

| Hydrogen Bonding | N-H (Anilinium) | Cl⁻ | Directs the formation of primary structural motifs. |

| π-π Stacking | Phenyl ring | Phenyl ring | Influences the packing of aromatic moieties. |

| C-H···π Interaction | C-H (Isopropyl) | Phenyl ring | Contributes to the overall packing efficiency. |

| van der Waals Forces | All atoms | All atoms | General stabilization of the crystal lattice. |

Computational and Theoretical Chemistry Studies on 2 Isopropoxyaniline Hydrochloride

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory and quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of electron distribution and its influence on molecular properties. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For 2-Isopropoxyaniline (B1215334) hydrochloride, DFT calculations would be instrumental in several areas:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap can indicate the molecule's kinetic stability and optical properties. nih.gov

Charge Distribution: Mapping the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which can predict sites for chemical reactions. nih.gov Studies on other substituted anilines have successfully used DFT to correlate electronic properties with metabolic fate and toxicity. tandfonline.comnih.govnih.gov

Illustrative Data Table: Hypothetical DFT-Calculated Properties for 2-Isopropoxyaniline Hydrochloride

This table demonstrates the type of data that would be generated from a DFT analysis. The values are for illustrative purposes only.

| Property | Hypothetical Value | Significance |

| Energy of HOMO | -5.8 eV | Indicates the ability to donate an electron. |

| Energy of LUMO | -0.9 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. |

| Partial Charge on N | -0.45 e | Quantifies the electron density on the nitrogen atom. |

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique. q-chem.comq-chem.com While generally less accurate than DFT for many applications because it does not account for electron correlation in the same way, HF theory is important for several reasons:

It provides a qualitative understanding of molecular orbitals and is often used as a starting point for more advanced calculations. youtube.com

HF calculations can be systematically improved by including electron correlation through methods like Møller-Plesset perturbation theory (MP2).

For certain properties, like the geometry of some organic molecules, HF can provide reasonable results. q-chem.com

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, are much faster than DFT or HF. While less accurate, they can be useful for screening large numbers of molecules or for studying very large systems where higher-level theories are computationally prohibitive. Computational studies on anilines and related aromatic systems have utilized both HF and semi-empirical methods to investigate properties and reactivity. researchgate.netumn.edu

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its motion over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior.

For this compound, MD simulations would be valuable for:

Conformational Sampling: The isopropoxy group can rotate, leading to multiple possible conformations (spatial arrangements). MD simulations can explore these different conformations and determine their relative stabilities and the energy barriers between them. chemrxiv.org

Solvation Effects: Understanding how the molecule interacts with solvent molecules (e.g., water). MD can simulate the formation of a solvation shell around the molecule and calculate properties like the free energy of solvation.

Intermolecular Interactions: Simulating how the molecule interacts with other molecules, such as biological macromolecules like proteins or DNA. This is crucial for understanding its potential biological activity. worldscientific.com

Conformational analysis is the systematic study of the different conformations a molecule can adopt and their corresponding energies. nih.govbigchem.eu For a flexible molecule like this compound, identifying the global minimum energy conformation and other low-energy conformers is essential, as these are the structures most likely to be present and involved in chemical reactions.

Illustrative Data Table: Typical Parameters from a Molecular Dynamics Simulation

This table shows example parameters that would be defined and analyzed in an MD simulation of this compound in a water box.

| Parameter | Example Value/Setting | Purpose |

| Force Field | CHARMM36 / AMBER | A set of parameters describing the potential energy of the system. |

| Simulation Time | 100 nanoseconds | The duration over which the molecular motions are simulated. |

| Temperature | 300 K | The temperature at which the simulation is run. |

| Pressure | 1 bar | The pressure at which the simulation is run. |

| Analysis Metric | Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time to assess stability. |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various types of molecular spectra, which can be invaluable for interpreting experimental results.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the calculated infrared (IR) and Raman spectra with experimental data, one can confirm the molecule's structure and assign specific peaks to the vibrations of particular functional groups (e.g., N-H stretch, C-O stretch). nih.govresearchgate.net

NMR Spectroscopy: It is possible to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) using quantum mechanical methods. These predicted shifts can aid in the assignment of complex experimental NMR spectra. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method for calculating the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. This can help explain the color and photophysical properties of a compound. mdpi.com

Illustrative Data Table: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies

This table illustrates how calculated vibrational frequencies are compared to experimental ones to validate the computational model and assign spectral bands.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3450 | 3445 | N-H Asymmetric Stretch |

| 2 | 3365 | 3360 | N-H Symmetric Stretch |

| 3 | 2980 | 2975 | C-H (isopropyl) Stretch |

| 4 | 1610 | 1605 | Aromatic C=C Stretch |

| 5 | 1250 | 1245 | C-O-C Asymmetric Stretch |

Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can understand how reactants are converted into products.

For this compound, these methods could be applied to:

Synthesis Reactions: Model the reaction steps involved in its synthesis to understand the mechanism and potentially optimize reaction conditions for better yield or selectivity.

Metabolic Reactions: Investigate potential metabolic pathways, such as oxidation or conjugation, by calculating the activation energies for different transformations. Studies on other anilines have used computational methods to explore reaction mechanisms like N-dealkylation or C-H functionalization. acs.orgrsc.org

Transition State Theory: Calculations can locate the transition state (the highest energy point along the reaction coordinate) for a given reaction step. The energy of the transition state determines the activation energy, which governs the reaction rate. Computational investigations into the catalysis of reactions involving aniline (B41778) derivatives have provided detailed mechanistic insights. rsc.orgnih.gov

Illustrative Data Table: Hypothetical Reaction Energy Profile

This table shows a simplified, hypothetical energy profile for a single reaction step, as would be determined by computational methods.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials of the reaction. |

| Transition State | +25.0 | The energy barrier for the reaction. |

| Products | -10.0 | The final products of the reaction. |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Methodologies

Future research into the synthesis of 2-Isopropoxyaniline (B1215334) hydrochloride is likely to focus on the development of more efficient, cost-effective, and environmentally benign methodologies. While established routes exist for the synthesis of isopropoxyanilines, there is considerable scope for improvement.

One promising avenue is the refinement of existing methods, such as the alkylation of 2-aminophenol (B121084). Research could focus on optimizing reaction conditions, including the use of novel catalysts and solvent systems, to improve yields and reduce reaction times. The development of continuous flow processes for the synthesis of 2-Isopropoxyaniline hydrochloride could also offer significant advantages in terms of scalability, safety, and process control.

Furthermore, the exploration of entirely new synthetic pathways holds significant potential. This could involve the use of novel starting materials or the development of innovative catalytic systems. For instance, recent advancements in C-H activation and cross-coupling reactions could be applied to develop more direct and atom-economical routes to 2-Isopropoxyaniline and its hydrochloride salt. The investigation of biocatalytic methods, using enzymes to carry out specific transformations, could also lead to greener and more selective synthetic processes.

Design of Advanced Functional Materials

The unique chemical structure of this compound, featuring both an amine and an isopropoxy group on an aromatic ring, makes it an intriguing building block for the design of advanced functional materials. The aniline (B41778) moiety is a well-known precursor for conducting polymers, and the isopropoxy group can be used to tune the material's properties, such as solubility and processability.

Future research could explore the polymerization of 2-Isopropoxyaniline to create novel polyaniline derivatives. nih.govrsc.org By controlling the polymerization conditions and incorporating other monomers, it may be possible to synthesize materials with tailored electronic, optical, and sensory properties. These materials could find applications in a variety of fields, including electronics, energy storage, and chemical sensing. nih.govresearchgate.net For example, thin films of these polymers could be used to create sensitive and selective sensors for the detection of various analytes. rsc.org

The table below illustrates the potential for modifying the properties of polyaniline through the incorporation of different substituents, highlighting the possibilities for creating a diverse range of functional materials from this compound.

| Substituent on Aniline Monomer | Resulting Polymer Properties | Potential Applications |

| Alkyl Chains | Increased solubility in organic solvents, improved processability. researchgate.net | Printable electronics, coatings. |

| Carboxylic Acid Groups | pH-responsive behavior, improved biocompatibility. researchgate.net | Drug delivery, biosensors. |

| Sulfonic Acid Groups | Self-doping, high conductivity. | Antistatic coatings, electrochromic devices. |

| Halogens | Modified electronic properties, flame retardancy. tandfonline.comnih.gov | Advanced electronics, fire-resistant materials. |

Integration with Catalysis and Green Chemistry Principles

The principles of green chemistry are increasingly important in the chemical industry, and future research on this compound should prioritize the development of sustainable processes. This involves minimizing waste, using less hazardous substances, and improving energy efficiency.

One key area of focus will be the development of greener catalytic systems for the synthesis of this compound. This could involve the use of heterogeneous catalysts, which are easily separated from the reaction mixture and can be recycled and reused. rsc.org Biocatalysis, as mentioned earlier, also aligns with the principles of green chemistry by offering high selectivity and mild reaction conditions.

Furthermore, the use of greener solvents is a critical aspect of sustainable chemistry. Research could explore the use of water, supercritical fluids, or ionic liquids as alternatives to traditional volatile organic solvents in the synthesis and processing of this compound and its derivatives. Additionally, catalyst-free methods, such as those induced by ultrasound, could offer an alternative pathway for certain reactions, reducing the reliance on potentially toxic or expensive catalysts. azelis.com

Computational-Experimental Synergy in Molecular Design

The integration of computational and experimental approaches can accelerate the discovery and development of new molecules and materials. In the context of this compound, computational chemistry can be a powerful tool for predicting its properties and guiding experimental work.

Density Functional Theory (DFT) calculations, for example, can be used to investigate the molecular and electronic structure of this compound. tandfonline.comnih.govnih.govresearchgate.net These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties, which can be invaluable for designing new synthetic routes and predicting the properties of materials derived from it. nih.govnih.gov

The synergy between computational and experimental studies can be particularly powerful. nih.gov Computational models can be used to screen potential catalysts or to predict the properties of novel polymers before they are synthesized in the lab. Experimental results can then be used to validate and refine the computational models, leading to a more efficient and targeted research process.

The following table summarizes the types of computational studies that could be applied to this compound and the key properties that can be predicted.

| Computational Method | Predicted Properties | Potential Impact on Research |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies, reaction energies. tandfonline.comnih.govnih.govresearchgate.net | Guidance for synthesis, prediction of spectroscopic data, understanding of reactivity. nih.govnih.gov |

| Molecular Dynamics (MD) | Conformational analysis, solvation effects, transport properties in polymers. | Design of polymers with specific morphologies, understanding of material behavior. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reaction mechanisms, interactions with biological systems. | Development of biocatalytic synthesis routes, prediction of bioactivity. |

By leveraging the power of computational chemistry, researchers can gain a deeper understanding of the fundamental properties of this compound and accelerate the development of new applications for this versatile compound.

Q & A

Q. What are the recommended methodologies for synthesizing 2-Isopropoxyaniline hydrochloride?

Synthesis typically involves the reaction of 2-isopropoxyaniline with hydrochloric acid under controlled conditions. A common approach includes dissolving the free base in a solvent like isopropyl alcohol, followed by slow addition of HCl to adjust the pH to 3.0–3.5, ensuring crystallization of the hydrochloride salt. Reaction parameters (temperature, solvent purity, and stirring duration) must be optimized to avoid impurities. For analogous compounds, factorial design experiments (e.g., varying solvent ratios or HCl stoichiometry) have been used to maximize yield .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as hydrochloride salts may release irritant vapors during heating .

- First Aid : For skin exposure, rinse with water for ≥15 minutes; for eye contact, irrigate with saline and seek medical evaluation .

- Storage : Keep in a locked, dry environment away from oxidizers .

Q. How can researchers characterize the purity of this compound?

Analytical methods include:

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm, comparing retention times against certified standards .

- Spectrophotometry : Measure absorbance in acidic buffers (e.g., pH 3.6) to detect impurities via deviations from expected λmax .

- Titration : Non-aqueous titration with perchloric acid in glacial acetic acid quantifies free amine content .

Advanced Research Questions

Q. How should experimental design address stability studies of this compound under varying pH and temperature?

Utilize a factorial design to test degradation kinetics:

- Variables : pH (2–7), temperature (25–60°C), and humidity (40–80% RH).

- Analysis : Monitor degradation products via LC-MS and calculate rate constants. For example, accelerated stability studies for hydrochloride salts have shown increased decomposition at pH >6 due to free base formation .

- Outcome : Derive Arrhenius plots to predict shelf-life under standard storage conditions .

Q. How can researchers resolve contradictions in solubility data for this compound across solvents?

Contradictions often arise from solvent polarity, pH, and ion-pairing effects. A systematic approach includes:

- Solvent Screening : Test solubility in water, ethanol, DMSO, and ethyl acetate at 25°C. Hydrochloride salts generally exhibit higher solubility in polar aprotic solvents .

- pH-Solubility Profile : Adjust pH (1–7) using HCl/NaOH and measure solubility. Maximum solubility typically occurs near pH 1–2 due to protonation .

- Data Validation : Cross-reference with computational models (e.g., Hansen solubility parameters) .

Q. What strategies optimize reaction conditions for derivatizing this compound into complex intermediates?

- Catalyst Screening : Test palladium, copper, or enzyme catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .

- Solvent Optimization : Use mixed solvents (e.g., isopropanol/ethyl acetate) to balance reactivity and solubility .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

- Yield Maximization : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.